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Compound of Interest

Compound Name: 1-(1-Methylpyrazol-4-yl)ethanol

Cat. No.: B1321454

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methylpyrazol-4-yl)ethanol is a valuable heterocyclic building block in organic synthesis,
particularly relevant in the design and development of novel therapeutic agents. The pyrazole
moiety is a common scaffold in many biologically active compounds, and the presence of a
secondary alcohol function on a methyl-substituted pyrazole offers a versatile handle for further
chemical modifications.[1][2] This document provides detailed application notes and
experimental protocols for the synthesis and utilization of 1-(1-Methylpyrazol-4-yl)ethanol,
with a focus on its potential applications in medicinal chemistry and drug discovery. The closely
related precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, is a key intermediate in the synthesis
of potent kinase inhibitors such as Erdafitinib, highlighting the significance of this structural
motif.[3]

Physicochemical Properties and Data

While specific experimental data for 1-(1-Methylpyrazol-4-yl)ethanol is not widely published,
the properties of its commercially available precursor, 1-(1-Methyl-1H-pyrazol-4-yl)ethanone,
are well-documented and provided below. The conversion of the ketone to the secondary
alcohol will result in predictable changes in spectroscopic data, such as the disappearance of
the ketone carbonyl signal in IR and 13C NMR spectra, and the appearance of a hydroxyl
proton and a methine proton in the 1H NMR spectrum.
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Table 1: Physicochemical Data of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

Property Value Reference
CAS Number 37687-18-6 N/A
Molecular Formula CeHsN20 N/A
Molecular Weight 124.14 g/mol N/A
Appearance Solid N/A
Boiling Point 221 °C at 760 mmHg N/A
Flash Point 87.4°C N/A
Density 1.11 g/cm3 N/A

Applications in Organic Synthesis

1-(1-Methylpyrazol-4-yl)ethanol serves as a versatile intermediate for the synthesis of more
complex molecules, particularly in the pharmaceutical industry. The hydroxyl group can be
readily transformed into other functional groups, allowing for the construction of diverse
molecular architectures.

Key Synthetic Transformations:

» Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone, 1-(1-
methyl-1H-pyrazol-4-yl)ethanone, which is a known precursor for kinase inhibitors.

o Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides,
anhydrides) will yield the corresponding esters, which can be used to explore structure-
activity relationships (SAR) in drug discovery programs.

» Etherification: The alcohol can be converted to ethers via Williamson ether synthesis or other
methods, providing another avenue for molecular diversification.

e Substitution Reactions: The hydroxyl group can be transformed into a good leaving group
(e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions, enabling the
introduction of a wide range of functionalities.
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o Dehydration: Elimination of water from the alcohol can lead to the formation of the
corresponding vinylpyrazole, a reactive monomer and useful synthetic intermediate.

A significant application of the 1-methylpyrazol-4-yl ethanone scaffold is in the synthesis of the
fibroblast growth factor receptor (FGFR) inhibitor, Erdafitinib. The bromo-derivative, 2-bromo-1-
(1-methyl-1H-pyrazol-4-yl)ethanone, is a key building block in a convergent synthesis of this
drug.[3] This underscores the importance of the 1-(1-Methylpyrazol-4-yl)ethanol core
structure in the development of targeted cancer therapies.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Methylpyrazol-4-yl)ethanol
via Reduction of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

This protocol describes a general procedure for the reduction of a ketone to a secondary
alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

1-(1-Methyl-1H-pyrazol-4-yl)ethanone

e Sodium borohydride (NaBHa4)

e Methanol (MeOH)

e Dichloromethane (DCM)

o Saturated aqueous ammonium chloride (NH4Cl) solution
¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask

o Magnetic stirrer

e Separatory funnel

e Rotary evaporator
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Procedure:

Dissolve 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol in a round-bottom flask
equipped with a magnetic stirrer.

Cool the solution to 0 °C using an ice bath.
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at
room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the
starting material.

Carefully guench the reaction by the slow addition of saturated aqueous ammonium chloride
solution.

Concentrate the mixture under reduced pressure to remove most of the methanol.
Extract the aqueous residue with dichloromethane (3 x volumes).
Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to afford the crude 1-(1-Methylpyrazol-4-yl)ethanol.

The product can be purified by column chromatography on silica gel if necessary.

Expected Yield: >90%

Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)

to determine the point of completion.

Logical Workflow for Synthesis and Application

The following diagram illustrates the synthetic relationship between the starting materials and

the potential applications of 1-(1-Methylpyrazol-4-yl)ethanol.
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Caption: Synthetic route to 1-(1-Methylpyrazol-4-yl)ethanol and its potential applications.

Signaling Pathway Context: FGFR Inhibition

Derivatives of 1-(1-Methylpyrazol-4-yl)ethanol are relevant to the development of inhibitors of
the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Erdafitinib, synthesized from
a related pyrazole building block, is a potent inhibitor of FGFRs. Dysregulation of the FGFR
signaling pathway is implicated in various cancers. The diagram below provides a simplified
overview of this pathway and the point of inhibition.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Erdafitinib.

Conclusion

1-(1-Methylpyrazol-4-yl)ethanol is a promising building block for organic synthesis,
particularly in the field of medicinal chemistry. Its straightforward synthesis from a commercially
available ketone and the versatility of its hydroxyl group make it an attractive starting material
for the creation of diverse molecular libraries. The established importance of the 1-
methylpyrazol-4-yl ethanone scaffold in potent kinase inhibitors like Erdafitinib provides a
strong rationale for the exploration of 1-(1-Methylpyrazol-4-yl)ethanol and its derivatives in
drug discovery programs targeting a range of diseases. Further research into the direct
synthetic applications of this alcohol is warranted to fully exploit its potential as a valuable
synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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